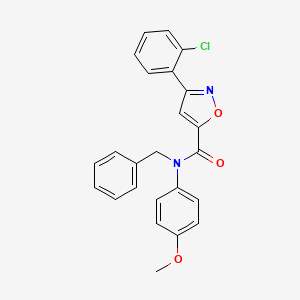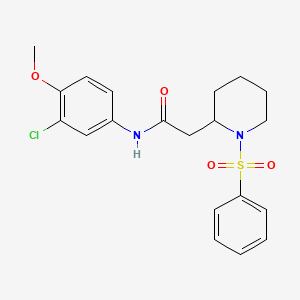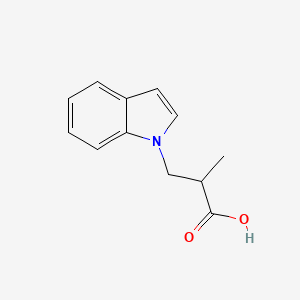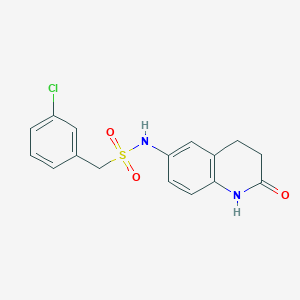
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCO and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
BCO has shown potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. In cancer therapy, BCO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells (Wang et al., 2019). In neuroprotection, BCO has been shown to protect neurons from oxidative stress and reduce inflammation in the brain (Yang et al., 2019). In anti-inflammatory effects, BCO has been shown to reduce inflammation in the lungs and liver (Ma et al., 2019).
Mécanisme D'action
The mechanism of action of BCO involves the inhibition of various enzymes and signaling pathways. BCO has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling (Wang et al., 2019). BCO has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways (Yang et al., 2019). Additionally, BCO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation (Ma et al., 2019).
Biochemical and Physiological Effects:
BCO has been shown to have various biochemical and physiological effects. In cancer cells, BCO has been shown to induce apoptosis and inhibit the proliferation of cancer cells (Wang et al., 2019). In neurons, BCO has been shown to protect against oxidative stress and reduce inflammation in the brain (Yang et al., 2019). In the lungs and liver, BCO has been shown to reduce inflammation and oxidative stress (Ma et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCO in lab experiments is its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Additionally, BCO has been shown to have low toxicity and high selectivity for its targets (Miao et al., 2018). However, one of the limitations of using BCO in lab experiments is its low solubility in water, which can make it difficult to administer (Wang et al., 2019).
Orientations Futures
There are several future directions for the research of BCO. One future direction is the development of BCO analogs with improved solubility and selectivity for its targets. Another future direction is the investigation of BCO in combination with other drugs for cancer therapy. Additionally, the potential applications of BCO in other fields of research, such as cardiovascular disease and diabetes, can also be explored.
Conclusion:
In conclusion, BCO is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of BCO involves the reaction of 2-chlorobenzonitrile with 4-methoxybenzylamine in the presence of potassium carbonate as a base. BCO has shown potential applications in cancer therapy, neuroprotection, and anti-inflammatory effects. The mechanism of action of BCO involves the inhibition of various enzymes and signaling pathways. BCO has been shown to have various biochemical and physiological effects, including inducing apoptosis, protecting against oxidative stress, and reducing inflammation. One of the advantages of using BCO in lab experiments is its potential applications in various fields of research, while one of the limitations is its low solubility in water. There are several future directions for the research of BCO, including the development of BCO analogs and investigation of BCO in combination with other drugs for cancer therapy.
Méthodes De Synthèse
The synthesis of BCO involves the reaction of 2-chlorobenzonitrile with 4-methoxybenzylamine in the presence of potassium carbonate as a base. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield BCO. The overall yield of this synthesis method is approximately 40% (Miao et al., 2018).
Propriétés
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-19-13-11-18(12-14-19)27(16-17-7-3-2-4-8-17)24(28)23-15-22(26-30-23)20-9-5-6-10-21(20)25/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPYUUQWMCUMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2854660.png)
![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2854663.png)


![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)

![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)


![3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2854678.png)
![1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2854679.png)
